molecular formula C12H12N2OS B182803 2-(Benzylsulfanyl)-6-methylpyrimidin-4-ol CAS No. 3019-17-8

2-(Benzylsulfanyl)-6-methylpyrimidin-4-ol

Cat. No. B182803
CAS RN: 3019-17-8
M. Wt: 232.3 g/mol
InChI Key: IJCWZWYJJJGSBT-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-6-methylpyrimidin-4-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Synthesis and Crystal Analysis

  • Synthesis and Structure Analysis : The synthesis and crystal structure analysis of derivatives of 2-amino-6-methylpyrimidin, including 2-(benzylsulfanyl)-6-methylpyrimidin-4-ol, have been explored. X-ray diffraction techniques confirmed their structures, and non-covalent interactions were identified as crucial for structural stability. Theoretical calculations provided insights into their stability, reactivity, and other properties (Ali et al., 2021).

  • Quantum Chemistry and NMR Analysis : Semiempirical PM3 quantum-chemical simulation and NMR spectroscopy have been used to investigate the protonation pathways of 2-amino-4-benzylsulfanyl-6-methylpyrimidines. This approach helped to understand the protonation process in different states, revealing the formation of a branched system of H-bonds (Erkin et al., 2019).

  • Noncovalent Interactions and Structural Investigation : The synthesis of derivatives like O-benzenesulfonylated pyrimidines from 2-amino-6-methylpyrimidin-4-ol has been reported. Single-crystal analysis and quantum chemical studies were conducted to understand the intermolecular stabilization and nonlinear optical (NLO) properties of these compounds (Ali et al., 2020).

Chemical Reactions and Applications

  • Synthesis of Derivatives : The synthesis of various 2-sulfanyl- and 2-aminopyrimidines has been reported, highlighting the versatility of the base compound in generating a range of derivatives for different applications. This includes the reaction of 2-methylsulfanylpyrimidines with various amines (Grigoryan et al., 2012).

  • Antimicrobial Activity : The antimicrobial activity of certain pyrimidine derivatives, synthesized from 2-amino-4-hydroxy/chloro-6-methylpyrimidine, has been studied, indicating potential applications in the development of new antimicrobial agents (Kartik et al., 2014).

  • Synthesis and Biological Evaluation : Novel 5-hydroxymethylpyrimidines, varying in the 4-position with benzylsulfanyl groups, have been synthesized and evaluated for their cytotoxic properties against various cell lines. This study highlights the potential of these derivatives in drug research (Stolarczyk et al., 2021).

Theoretical and Computational Studies

  • Theoretical Studies of O-Benzenesulfonylated Pyrimidines : A theoretical study was conducted on O-Benzenesulfonylated Pyrimidines synthesized from 2-amino-6-methylpyrimidin-4-ol. This study included DFT-based analysis of vibrations and intracharge transfer, indicating promising NLO properties (Ali et al., 2020).

  • O-4-Acetylamino-benzenesulfonylated Pyrimidine Derivatives Study : Further theoretical analysis was conducted on O-4-acetylamino-benzenesulfonylated pyrimidine derivatives, providing insights into their molecular stability, charge transfer phenomena, and chemical reactivities (Khalid et al., 2021).

properties

IUPAC Name

2-benzylsulfanyl-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-9-7-11(15)14-12(13-9)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCWZWYJJJGSBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352587
Record name 2-(benzylsulfanyl)-6-methylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641233
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(Benzylsulfanyl)-6-methylpyrimidin-4-ol

CAS RN

3019-17-8
Record name 2-(benzylsulfanyl)-6-methylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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